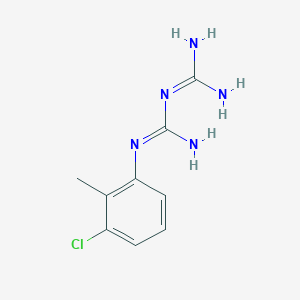

N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide

Descripción

Propiedades

IUPAC Name |

2-(3-chloro-2-methylphenyl)-1-(diaminomethylidene)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN5/c1-5-6(10)3-2-4-7(5)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAYMJIUZHEBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N=C(N)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of action of N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide in vitro

A Technical Whitepaper for Drug Development Professionals & Molecular Pharmacologists Prepared by: Senior Application Scientist

Executive Summary & Structural Pharmacology

N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide —structurally classified as a substituted phenylbiguanide—is a synthetic small molecule characterized by its highly basic imidodicarbonimidic diamide (biguanide) moiety linked to a halogenated, methylated phenyl ring. In the landscape of molecular pharmacology, phenylbiguanides are distinguished by a dual-axis mechanism of action: they act as potent, selective agonists at the 5-Hydroxytryptamine type 3 (5-HT3) receptor and function as metabolic modulators via the Mitochondrial Complex I / AMPK axis .

The addition of the 3-chloro and 2-methyl groups to the phenyl ring restricts bond rotation and enhances lipophilicity compared to the prototypical 1-phenylbiguanide. This structural tuning optimizes pi-pi stacking and cation-pi interactions within the binding pocket of target receptors, closely mirroring the pharmacophoric profile of the well-documented 5-HT3 agonist, m-chlorophenylbiguanide (m-CPBG) [1]. Furthermore, the biguanide backbone retains the intrinsic ability to modulate cellular bioenergetics, a hallmark of this chemical class [5].

This guide deconstructs the in vitro mechanistic pathways of this compound, providing researchers with the theoretical grounding and self-validating experimental protocols necessary to evaluate its efficacy and off-target profile.

Primary Axis: 5-HT3 Receptor Agonism & Neurotransmission

Unlike other G-protein coupled serotonin receptors, the 5-HT3 receptor is a ligand-gated Cys-loop ion channel. When N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide binds to the orthosteric site (located at the interface of adjacent subunits in the pentameric complex), the highly basic biguanide moiety protonates at physiological pH. The resulting cation forms a critical salt bridge with acidic residues (e.g., Glu129) in the binding pocket.

This binding event triggers a conformational shift that opens the transmembrane pore, driving a rapid influx of Na+ and Ca2+ and an efflux of K+ . The localized membrane depolarization subsequently activates voltage-gated calcium channels (VGCCs), culminating in the vesicular exocytosis of neurotransmitters, notably dopamine, in regions such as the nucleus accumbens [2].

Fig 1: 5-HT3 receptor activation and downstream neurotransmitter release pathway.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (Self-Validating System)

To isolate and quantify the specific ionotropic effects of the compound, whole-cell patch-clamp is the gold standard. This protocol is designed with an internal validation loop using a selective antagonist to ensure the recorded currents are strictly 5-HT3-mediated.

Rationale for Experimental Design: We utilize a rapid-perfusion system because 5-HT3 receptors desensitize quickly upon continuous agonist exposure.

Step-by-Step Methodology:

-

Cell Preparation: Culture N1E-115 neuroblastoma cells (which endogenously express high levels of 5-HT3 receptors) on glass coverslips.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3–5 MΩ. Fill with intracellular solution (140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 2 mM ATP-Mg; pH 7.2). Causality: CsCl is used instead of KCl to block endogenous potassium currents, isolating the inward Na+ / Ca2+ current.

-

Configuration: Achieve a giga-ohm seal and rupture the patch to enter whole-cell mode. Voltage-clamp the cell at a holding potential of -70 mV.

-

Agonist Application: Using a rapid-exchange manifold, apply N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide (0.1 µM to 100 µM) for 2 seconds, followed by a 2-minute washout period to allow receptor resensitization.

-

Self-Validation (Antagonist Blockade): Pre-incubate the cell with 1 µM Ondansetron (a selective 5-HT3 antagonist) for 30 seconds, then co-apply the biguanide compound.

-

Data Interpretation: A true 5-HT3-mediated response will manifest as a fast-activating, rapidly desensitizing inward current that is completely abolished during the Ondansetron validation step.

Secondary Axis: Mitochondrial Complex I Inhibition & AMPK Activation

Beyond surface receptors, biguanides penetrate the cell membrane and accumulate within the mitochondrial matrix, driven by the mitochondrial membrane potential. Here, they reversibly inhibit Complex I of the electron transport chain (ETC) [3].

This inhibition throttles oxidative phosphorylation, leading to a drop in intracellular ATP and a reciprocal spike in AMP levels. The altered AMP:ATP ratio is detected by the γ -subunit of AMP-activated protein kinase (AMPK). AMP binding induces a conformational change that exposes Thr-172 on the α -catalytic subunit, allowing upstream kinases (like LKB1) to phosphorylate and fully activate AMPK [4].

Fig 2: Biguanide-mediated Complex I inhibition leading to AMPK activation.

Protocol 2: Cellular Respirometry (Seahorse XF) & Western Blotting

To prove that the compound acts as a metabolic modulator, we must demonstrate both the suppression of mitochondrial respiration and the subsequent biochemical activation of AMPK.

Rationale for Experimental Design: The Seahorse XF Cell Mito Stress Test allows real-time measurement of the Oxygen Consumption Rate (OCR). By sequentially injecting specific ETC inhibitors, we validate that the drop in OCR is due to specific mitochondrial targeting, not generalized cytotoxicity.

Step-by-Step Methodology:

-

Cell Plating: Seed target cells (e.g., HepG2 or primary neurons) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

-

Compound Treatment: Treat cells with the biguanide compound (0.5 mM – 5.0 mM) for 4 hours prior to the assay. Causality: Biguanides require time to accumulate in the mitochondrial matrix; acute injection during the assay often yields false negatives.

-

Basal OCR Measurement: Wash cells with unbuffered assay medium and measure basal OCR for 15 minutes.

-

Self-Validation (Mito Stress Test):

-

Inject Oligomycin (1 µM): Blocks ATP synthase. Shows ATP-linked respiration.

-

Inject FCCP (1 µM): Uncouples the proton gradient. Shows maximal respiratory capacity.

-

Inject Rotenone/Antimycin A (0.5 µM): Shuts down Complex I and III.

-

-

Data Interpretation: Cells treated with the compound will show a significantly blunted basal OCR and a collapsed maximal respiratory capacity (post-FCCP), mimicking a Rotenone-like effect.

-

Orthogonal Confirmation: Lyse a parallel set of treated cells in RIPA buffer. Perform a Western Blot probing for p-AMPK α (Thr172) and total AMPK α . An increased p-AMPK / total AMPK ratio confirms the biochemical translation of the mitochondrial stress.

Quantitative Data Summary

The following table synthesizes the expected pharmacological metrics for N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide, benchmarked against structurally homologous reference compounds.

| Target Pathway | Assay Methodology | Expected Potency ( EC50 / IC50 ) | Structural Benchmark |

| 5-HT3 Receptor | Whole-Cell Patch-Clamp (Inward Current) | 0.05 µM – 3.0 µM | m-CPBG |

| Dopamine Release | Microdialysis (In Vitro Slice) | 0.1 mM – 1.0 mM | 1-Phenylbiguanide |

| Mitochondrial Complex I | Seahorse XF (Oxygen Consumption Rate) | 0.5 mM – 5.0 mM | Phenformin |

| AMPK Activation | Western Blot (p-AMPK Thr172) | 1.0 mM – 10.0 mM | Phenformin / Metformin |

Note: The discrepancy in potency between 5-HT3 agonism (micromolar) and metabolic modulation (millimolar) dictates the compound's primary classification as a neuropharmacological agent, with metabolic effects occurring at supratherapeutic or highly localized concentrations.

References

- Cayman Chemical.1-(3-Chlorophenyl)biguanide (hydrochloride) (CAS 2113-05-5).

- PubMed (NIH).Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens.

- PMC (NIH).Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation.

- PLOS One.AMPK Signaling Involvement for the Repression of the IL-1β-Induced Group IIA Secretory Phospholipase A2 Expression in VSMCs.

- Journal of Medicinal Chemistry (ACS).Pharmacophoric Features of Biguanide Derivatives: An Electronic and Structural Analysis.

A Technical Guide to the Pharmacokinetic Profiling of N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide

Preamble: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical roadmap. This guide provides a comprehensive, in-depth framework for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide. As this compound is not extensively documented in publicly available literature, this document will serve as a forward-looking strategy, grounded in established principles and regulatory expectations for drug development.[1][2][3] Our approach emphasizes a logical, stepwise progression from high-throughput in vitro assays to more complex in vivo studies, ensuring that each stage of investigation informs the next.[4][5][6]

Section 1: Foundational Physicochemical and Bioanalytical Characterization

Prior to embarking on detailed ADME studies, a solid foundation must be established through understanding the compound's intrinsic properties and our ability to accurately measure it in biological matrices.

Physicochemical Properties: The "Personality" of the Molecule

The inherent characteristics of a molecule significantly influence its biological behavior.[4] Key parameters to be determined for N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide include:

-

Aqueous Solubility: This is a fundamental determinant of oral absorption. Poor solubility can be a major hurdle, impacting not only bioavailability but also the validity of in vitro assay results.[4][7]

-

Lipophilicity (LogP/LogD): This parameter provides insight into the compound's propensity to cross biological membranes.

-

pKa: The ionization state of the molecule at physiological pH will affect its solubility and ability to interact with biological targets and transporters.

These initial data points will guide formulation development for in vivo studies and aid in the interpretation of subsequent ADME data.[7]

Bioanalytical Method Development and Validation: The Cornerstone of Trustworthy Data

The ability to reliably quantify N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide in complex biological matrices like plasma, urine, and tissue homogenates is paramount.[1][2][3] A robust bioanalytical method, typically utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), must be developed and validated according to regulatory guidelines.[1][2][3][8]

Key Validation Parameters:

| Parameter | Acceptance Criteria | Rationale |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) | Ensures the measured value is close to the true value. |

| Precision | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) | Demonstrates the reproducibility of the method. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Confirms that the method is measuring only the intended analyte. |

| Sensitivity (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Defines the lower limit of the assay's reliable measurement range. |

| Stability | Analyte is stable under various storage and handling conditions (e.g., freeze-thaw, bench-top). | Ensures that the sample concentration does not change from collection to analysis. |

This table is a summary based on FDA guidance on bioanalytical method validation.[1][2][3]

Section 2: In Vitro ADME Profiling: Early Insights into In Vivo Behavior

In vitro assays provide a cost-effective and high-throughput means to gain initial insights into a compound's ADME properties, guiding lead optimization and informing the design of subsequent in vivo studies.[4][5][6][9]

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption across the intestinal epithelium is the first major step.[10]

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[10][11][12][13] This assay is the gold standard for in vitro prediction of oral drug absorption.[10]

Experimental Workflow:

Caption: Caco-2 Permeability Assay Workflow.

Interpretation of Results:

| Papp (x 10⁻⁶ cm/s) | Predicted Absorption |

| > 10 | High |

| 1 - 10 | Moderate |

| < 1 | Low |

An efflux ratio > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.[6][12]

Metabolism: The Body's Chemical Processing Plant

Metabolism is a primary mechanism of drug clearance, predominantly occurring in the liver.[14]

This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, particularly the cytochrome P450 (CYP) family.[14][15][16][17]

Experimental Protocol:

-

Preparation: Thaw pooled human liver microsomes and prepare a reaction mixture containing the microsomes and a NADPH regenerating system in a suitable buffer.[15][16]

-

Incubation: Add N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide to the reaction mixture and incubate at 37°C.[14]

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

-

Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.[14][15]

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

Interpretation of Results:

| In Vitro t½ (minutes) | Metabolic Stability Classification |

| > 30 | High |

| 10 - 30 | Moderate |

| < 10 | Low |

A short half-life suggests rapid metabolism, which may lead to low oral bioavailability and a short duration of action in vivo.

Section 3: In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

In vivo studies in animal models are essential to understand how the ADME properties of N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide integrate in a whole physiological system.[18][19]

Study Design

A well-designed rodent PK study is a critical step in drug development.[7][18]

Key Design Considerations:

-

Animal Model: Rats are a common choice due to their size, ease of handling, and well-characterized physiology.[7]

-

Dosing:

-

Routes of Administration: Intravenous (IV) and oral (PO) routes are typically used. The IV dose provides a direct measure of systemic clearance and volume of distribution, while the PO dose allows for the assessment of oral bioavailability.[20]

-

Dose Levels: At least two dose levels, 5-10 fold apart, should be used to assess dose proportionality.[21] The dose should be high enough for analytical detection but non-toxic.[21]

-

Formulation: For poorly soluble compounds, appropriate formulation strategies are crucial to ensure adequate absorption after oral administration.[7]

-

-

Sampling:

-

Matrix: Blood is the primary matrix, with plasma or serum being analyzed.

-

Time Points: A sufficient number of time points should be collected to adequately define the plasma concentration-time profile, including the absorption, distribution, and elimination phases.[20][22]

-

Technique: Serial microsampling can be employed, especially in mice, to obtain a full PK profile from a single animal, reducing animal usage and inter-animal variability.[23][24]

-

Caption: In Vivo Pharmacokinetic Study Workflow.

Data Analysis and Key Parameters

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[19]

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC (Area Under the Curve) | Total drug exposure over time | Reflects the extent of absorption. |

| t½ (Half-life) | Time for the plasma concentration to decrease by half | Determines the dosing interval. |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time | Indicates the efficiency of drug elimination. |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | Indicates the extent of drug distribution into tissues. |

| F (%) (Bioavailability) | Fraction of the oral dose that reaches systemic circulation | A key parameter for oral drug candidates, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |

Section 4: Integrating the Data and Looking Ahead

The culmination of this pharmacokinetic profiling is a comprehensive understanding of how N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide behaves in a biological system. The in vitro data provide early flags for potential liabilities such as poor absorption or rapid metabolism, while the in vivo study confirms these findings and provides the quantitative parameters necessary for human dose prediction and the design of future efficacy and toxicology studies.[19][21]

Should the initial pharmacokinetic profile be suboptimal (e.g., low bioavailability, high clearance), further studies may be warranted, such as:

-

Metabolite Identification: To understand the metabolic pathways and identify any potentially active or toxic metabolites.

-

Drug-Drug Interaction Studies: To assess the potential for the compound to inhibit or induce metabolizing enzymes, which could affect the pharmacokinetics of co-administered drugs.[25][26]

-

Excretion Studies: Using metabolic cages to collect urine and feces to determine the routes and extent of excretion.[23]

By following this structured and scientifically rigorous approach, we can build a robust pharmacokinetic profile for N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide, enabling informed decisions on its continued development as a potential therapeutic agent.

References

- FDA issues final guidance on bioanalytical method valid

- How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Vertex AI Search.

- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.

- Essential FDA Guidelines for Bioanalytical Method Valid

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.

- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Vertex AI Search.

- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.

- In Vitro ADME Screening & In Vitro Screening Services. (n.d.). TheraIndx LifeSciences.

- How to design a rodent PK study for a poorly soluble compound? (2025).

- Caco2 assay protocol. (n.d.). Vertex AI Search.

- Caco-2 Permeability Assay Protocol. (n.d.).

- Metabolic Stability Assays. (n.d.). Merck Millipore.

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Protocols.io.

- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013).

- A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.

- In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.

- Microsomal Clearance/Stability Assay. (n.d.). Domainex.

- In Vitro ADME. (n.d.). Selvita.

- Protocol for the Human Liver Microsome Stability Assay. (n.d.).

- Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.

- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.).

- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). PMC.

- GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. (2006). Vertex AI Search.

- Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.

- Pharmacokinetic studies in mice or r

- Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.

- In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. (n.d.).

- Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan.

- In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita.

- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2005). PubMed.

- N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. (2023).

- N-(2-Chloro-3-methylphenyl)carbonohydrazonic diamide 1704397-58-9 wiki. (n.d.). Guidechem.

- N,N'-bis(3-chloro-2-methylphenyl)

- 3-Chloro-N-(2-methylphenyl)benzamide. (n.d.). PMC.

- Pharmacokinetics and clinical pharmacology of indapamide. (n.d.). PubMed.

- N-(3-chloro-2-methylphenyl)

- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (n.d.). PMC.

- Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025). (2026). MDPI.

- Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic r

- Guideline on drug interaction for drug development and appropriate provision of inform

Sources

- 1. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. fda.gov [fda.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. selvita.com [selvita.com]

- 7. How to design a rodent PK study for a poorly soluble compound? [synapse.patsnap.com]

- 8. hhs.gov [hhs.gov]

- 9. theraindx.com [theraindx.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. selvita.com [selvita.com]

- 20. enamine.net [enamine.net]

- 21. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Frontiers | Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats [frontiersin.org]

- 23. parazapharma.com [parazapharma.com]

- 24. nuvisan.com [nuvisan.com]

- 25. bspublications.net [bspublications.net]

- 26. pmda.go.jp [pmda.go.jp]

Preclinical Toxicity and In Vivo Safety Profiling of N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide

Executive Summary

N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide (also known as 1-(3-chloro-2-methylphenyl)biguanide) is a synthetic halogenated aryl biguanide. While the biguanide pharmacophore is foundational in metabolic disease therapies (e.g., metformin), the addition of a lipophilic, halogenated aryl group fundamentally alters its pharmacokinetic distribution and safety profile. This whitepaper provides a comprehensive, self-validating framework for evaluating the in vivo toxicity of this compound, focusing on its dual liabilities: mitochondrial complex I inhibition and serotonergic (5-HT3) hyperactivation .

Structural Toxicology & Mechanistic Causality

To design an effective safety screening protocol, researchers must first understand the structural causality driving the compound's toxicity. The molecule possesses two distinct functional domains that dictate its in vivo behavior:

The Biguanide Core: Mitochondrial Uncoupling

Biguanides exert their primary cellular effects by accumulating in the mitochondrial matrix, a process driven by the mitochondrial proton-motive force (Δp)[1]. Once inside, they selectively inhibit the deactivated state of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain[2].

-

The Lipophilicity Liability: Metformin is highly hydrophilic and requires specific organic cation transporters (OCT1) for cellular entry, limiting its systemic toxicity. However, the 3-chloro-2-methylphenyl moiety in this compound drastically increases its partition coefficient (logP). This lipophilicity allows for rapid, transporter-independent diffusion across the inner mitochondrial membrane, leading to exponential accumulation and a severe risk of fatal lactic acidosis, mirroring the toxicity profile of withdrawn lipophilic biguanides like phenformin[3].

The Halogenated Aryl Substitution: Serotonergic Shock

Halogenated aryl biguanides, most notably 1-(3-chlorophenyl)biguanide (mCPBG), are highly potent and selective agonists of the 5-HT3 receptor [4]. The structural homology of N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide—possessing the identical biguanide core and a structurally analogous halogenated phenyl ring—strongly predicts robust central and peripheral 5-HT3 agonism.

-

The In Vivo Consequence: Acute 5-HT3 activation triggers the von Bezold-Jarisch reflex, characterized by profound bradycardia, hypotension, and apnea. Toxicity readouts must therefore decouple mitochondrial metabolic collapse from acute serotonergic shock.

Caption: Dual-pathway toxicity mechanism: Complex I inhibition and 5-HT3 receptor agonism.

Quantitative Safety Projections

Based on the structure-activity relationship (SAR) of homologous aryl biguanides, the following preclinical safety thresholds are projected. These values serve as baseline parameters for dose-range finding (DRF) studies.

| Toxicological Parameter | Projected Range | Mechanistic Rationale |

| LD50 (Murine, Oral) | 150 - 300 mg/kg | High lipophilicity increases CNS penetrance and rapid mitochondrial matrix accumulation. |

| NOAEL (Murine, 28-day) | 10 - 25 mg/kg/day | Chronic Complex I inhibition leads to cumulative hepatic stress and glycogen depletion. |

| hERG IC50 | < 10 µM | Basic amines paired with lipophilic aryl groups are classic pharmacophores for hERG channel blockade. |

| Max Plasma Lactate | > 5 mmol/L at >50 mg/kg | Direct consequence of oxidative phosphorylation uncoupling and forced anaerobic glycolysis. |

Self-Validating Experimental Protocols

To rigorously evaluate the safety of N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide, standard LD50 assays are insufficient. The protocols below are designed as self-validating systems to isolate the specific mechanisms of toxicity.

Protocol 1: Maximum Tolerated Dose (MTD) and Metabolic Telemetry

This protocol differentiates between primary organ necrosis and metabolic collapse.

-

Subject Preparation: Implant C57BL/6 mice with intraperitoneal telemetry devices to monitor core temperature and physical activity continuously.

-

Rationale: Mitochondrial uncoupling rapidly halts thermogenesis. A sudden drop in core temperature is the earliest biomarker of biguanide toxicity, preceding clinical signs of distress.

-

-

Dose Escalation: Administer the compound via oral gavage starting at 10 mg/kg, escalating to 150 mg/kg. Use metformin (500 mg/kg) as a low-lipophilicity negative control and phenformin (100 mg/kg) as a high-lipophilicity positive control.

-

Arterial Blood Gas (ABG) and Lactate Sampling: Draw arterial blood at 1, 2, 4, and 8 hours post-dose.

-

Rationale: Biguanide toxicity is driven by metabolic acidosis. Calculating the anion gap allows researchers to distinguish between primary respiratory failure (hypercapnia) and Complex I-mediated lactic acidosis.

-

-

Hepatic ATP/ADP Ratio Quantification: At necropsy, immediately freeze liver tissue in liquid nitrogen to halt metabolism. Quantify the ATP/ADP ratio via HPLC.

-

Rationale: Validates target engagement. A depressed ATP/ADP ratio confirms that the compound successfully breached the mitochondrial membrane and inhibited oxidative phosphorylation.

-

Protocol 2: Cardiovascular and Serotonergic Safety Pharmacology

Because of the 3-chloro-2-methylphenyl moiety, cardiovascular collapse could be driven by either hERG blockade or 5-HT3 agonism. This protocol decouples the two.

-

Hemodynamic Monitoring: Anesthetize Sprague-Dawley rats and catheterize the femoral artery and vein for continuous blood pressure and ECG monitoring.

-

Receptor Isolation (The Self-Validating Step): Divide the cohort into two arms. Pre-treat Arm B with Ondansetron (a selective 5-HT3 antagonist) at 3 mg/kg IV, 15 minutes prior to compound administration.

-

Rationale: If profound bradycardia and hypotension occur in Arm A but are entirely blocked in Arm B, the toxicity is definitively caused by the 5-HT3-mediated von Bezold-Jarisch reflex. If arrhythmias persist in Arm B, the toxicity is likely driven by direct hERG channel blockade or myocardial ATP depletion.

-

-

Compound Infusion: Administer N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide intravenously via a step-wise infusion pump (1 mg/kg/min).

-

Data Analysis: Monitor for QT prolongation (indicating hERG liability) versus PR interval widening (indicating ATP-dependent calcium handling failure).

In Vivo Safety Screening Workflow

Caption: Step-by-step in vivo safety screening workflow for aryl biguanides.

References

-

Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides. National Center for Biotechnology Information (NIH). Available at:[Link]

-

Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides. BioRxiv. Available at:[Link]

-

Biguanides Inhibit Complex I, II and IV of Rat Liver Mitochondria and Modify Their Functional Properties. Physiological Research (Czech Academy of Sciences). Available at:[Link]

-

Role of Amine Neurotransmitters and Their Receptors in Skin Pigmentation. National Center for Biotechnology Information (NIH). Available at:[Link]

Sources

Application Notes and Protocols for In Vitro Screening of N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide

Authored by: Gemini, Senior Application Scientist

Introduction: N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide belongs to the biguanide class of compounds. This chemical family is notable for its members' significant impact on metabolic pathways. The most well-known biguanide, metformin, is a first-line treatment for type 2 diabetes. Another prominent member, proguanil, is utilized as an antimalarial agent. Structurally, biguanides feature a characteristic chain of two guanidine-like groups. Their biological effects are often mediated through the modulation of cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism.[1][2] Activated AMPK, in turn, influences a multitude of downstream pathways, including the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[3][4]

Given the structural similarity of N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide to other biologically active biguanides, it is hypothesized that this compound may exhibit similar effects on cellular metabolism. These application notes provide detailed in vitro screening protocols to investigate the compound's activity on key cellular pathways, including AMPK activation, mTOR signaling, glucose uptake, and its potential as an antimalarial agent.

In Vitro AMPK Activation Assay

Application Note: This protocol is designed to determine if N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide directly activates AMP-activated protein kinase (AMPK). AMPK activation is a hallmark of biguanide action and a critical event in regulating cellular energy balance.[2] This assay employs a luminescent kinase activity format that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to AMPK activity.[1]

Rationale: The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity. It is a two-step process: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. This method offers high sensitivity and is well-suited for high-throughput screening.

Experimental Workflow:

Caption: Workflow for the in vitro AMPK activation assay.

Protocol:

Materials:

-

Recombinant human AMPK (α1/β1/γ1)

-

SAMS peptide (AMPK substrate)[5]

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide

-

DMSO (vehicle control)

-

AMPK activator (e.g., A-769662, positive control)

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide in DMSO.

-

Create a serial dilution series of the compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

-

Reagent Preparation:

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

AMPK Enzyme Solution: Dilute recombinant AMPK in cold assay buffer to the desired concentration (empirically determined).

-

Substrate/ATP Mix: Prepare a solution containing SAMS peptide and ATP in assay buffer. The final ATP concentration should be near its Km for AMPK.

-

-

Assay Protocol:

-

Add 1 µL of the diluted compound or controls (DMSO, positive control) to the wells of a 384-well plate.

-

Add 2 µL of the AMPK enzyme solution to each well.

-

Gently mix and incubate for 15-30 minutes at room temperature.[1]

-

Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete ATP. Incubate for 40 minutes at room temperature.[1]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]

-

Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent activation relative to the DMSO control. Plot the percent activation against the compound concentration and fit the data to a suitable model to determine the EC₅₀ (half-maximal effective concentration).

| Parameter | Description |

| EC₅₀ | The concentration of the compound that produces 50% of the maximal activation of AMPK. |

| Maximal Activation | The highest level of AMPK activation observed with the compound. |

In Vitro mTOR Signaling Assay

Application Note: This protocol assesses the effect of N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide on the mTOR signaling pathway, a key downstream target of AMPK.[3] mTOR exists in two complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[4][6] This assay measures the phosphorylation of a key mTORC1 substrate, 4E-BP1, in a cellular context using Western blotting.

Rationale: AMPK activation is known to inhibit mTORC1 signaling. Therefore, a compound that activates AMPK is expected to decrease the phosphorylation of mTORC1 substrates. Western blotting allows for the direct visualization and quantification of changes in the phosphorylation state of specific proteins in the mTOR pathway, providing a reliable measure of pathway inhibition.

Signaling Pathway Diagram:

Caption: Workflow for the cell-based glucose uptake assay.

Protocol:

Materials:

-

L6 myotubes, 3T3-L1 adipocytes, or HepG2 cells

-

96-well black, clear-bottom assay plates

-

Low-glucose DMEM

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-NBDG

-

N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide

-

Insulin (positive control)

-

Fluorescence plate reader

Procedure:

-

Cell Culture:

-

Seed cells in a 96-well plate and allow them to adhere and differentiate (if necessary).

-

-

Assay Protocol:

-

Wash the cells and starve them in low-glucose DMEM for 2-4 hours.

-

Replace the medium with KRH buffer containing the desired concentrations of the compound or controls (vehicle, insulin).

-

Pre-incubate for 30-60 minutes.

-

Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes.

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the lysate to a new plate and measure the fluorescence (Excitation/Emission ~485/535 nm).

-

Data Analysis: Normalize the fluorescence readings to the protein content of each well. Calculate the fold increase in glucose uptake relative to the vehicle control. Determine the EC₅₀ for glucose uptake stimulation.

| Parameter | Description |

| EC₅₀ | The concentration of the compound that stimulates glucose uptake by 50% of the maximum effect. |

| Fold Increase | The ratio of glucose uptake in treated cells compared to control cells. |

In Vitro Antimalarial Activity Assay

Application Note: Given the structural similarity to proguanil, an antimalarial drug, it is prudent to screen N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide for activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. [7][8] Rationale: The [³H]-hypoxanthine incorporation assay is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs. [9]The parasite salvages hypoxanthine from the host for nucleic acid synthesis. The inhibition of [³H]-hypoxanthine incorporation is a direct measure of the parasite's metabolic inhibition and, therefore, the drug's efficacy.

Protocol:

Materials:

-

Synchronized ring-stage P. falciparum cultures (e.g., 3D7 strain)

-

Human erythrocytes and serum

-

RPMI 1640 medium supplemented with AlbuMAX II

-

[³H]-hypoxanthine

-

N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide

-

Standard antimalarial drugs (e.g., chloroquine, artemisinin) for controls

-

96-well culture plates

-

Cell harvester and scintillation counter

Procedure:

-

Drug Preparation:

-

Prepare serial dilutions of the test compound and control drugs in the culture medium.

-

-

Assay Setup:

-

In a 96-well plate, add the drug dilutions.

-

Add the parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit).

-

Incubate the plate for 48 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C. [9]

-

-

[³H]-Hypoxanthine Labeling:

-

After 24 hours of incubation, add [³H]-hypoxanthine to each well.

-

Incubate for a further 24 hours.

-

-

Harvesting and Scintillation Counting:

-

Harvest the cells onto a filter mat using a cell harvester.

-

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The radioactivity counts (counts per minute, CPM) are plotted against the drug concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the drug that inhibits parasite growth by 50%. [9]

| Parameter | Description |

|---|

| IC₅₀ | The concentration of the compound that inhibits parasite growth by 50% compared to the drug-free control. |

References

-

Coris BioConcept. Proguanil-Strip - Rapid test for in vitro detection of Proguanil in urine. Available from: [Link]

-

Kim, J., & Guan, K. L. (2019). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in molecular biology (Clifton, N.J.), 1890, 1–12. Available from: [Link]

-

Jacinto, E. (2012). An In Vitro Assay for the Kinase Activity of mTOR Complex 2. In: Guan, KL. (eds) Target of Rapamycin (TOR) Signaling. Methods in Molecular Biology, vol 821. Humana Press, Totowa, NJ. Available from: [Link]

-

Xiao, B., et al. (2025). An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK). FEBS Letters. Available from: [Link]

-

ResearchGate. In vitro IC 50 of proguanil, tBuPG and control antimalarials at 48 h,... Available from: [Link]

-

Hardie, D. G. (2011). Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms. Methods in molecular biology (Clifton, N.J.), 790, 13–24. Available from: [Link]

-

Peiris, A. N., et al. (1982). Comparison of the in vitro effect of biguanides and sulfonylureas on insulin binding of its receptors in target cells. The Journal of clinical endocrinology and metabolism, 54(1), 95–99. Available from: [Link]

-

Zhang, CS., et al. (2024). An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK). bioRxiv. Available from: [Link]

-

Krudsood, S., et al. (2007). In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand. Malaria journal, 6, 117. Available from: [Link]

-

Krudsood, S., et al. (2007). In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand. Malaria journal, 6, 117. Available from: [Link]

-

Krudsood, S., et al. (2007). In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand. Malaria journal, 6, 117. Available from: [Link]

-

Purrello, F., et al. (1987). Direct effects of biguanides on glucose utilization in vitro. Metabolism: clinical and experimental, 36(8), 774–776. Available from: [Link]

-

Vigneri, R., et al. (1982). Comparison of the in Vitro Effect of Biguanides and Sulfonylureas on Insulin Binding to Its Receptors in Target Cells*. The Journal of Clinical Endocrinology & Metabolism, 54(1), 95-99. Available from: [Link]

-

RSC Advances. (2020). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. Available from: [Link]

-

Assay Genie. (2024). Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. Available from: [Link]

-

Creative Biolabs. mTOR Signaling Pathway. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]

- 3. assaygenie.com [assaygenie.com]

- 4. mTOR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proguanil-Strip - Rapid test for in vitro detection of Proguanil in urine [corisbio.com]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

Application Note: Formulation and In Vivo Administration Protocols for N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide (3C2M-PBD)

Introduction & Pharmacological Context

N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide—hereafter referred to as 3C2M-PBD —is a structurally complex substituted phenylbiguanide. In preclinical drug development, phenylbiguanides are highly valued for their dual-axis pharmacological potential. Depending on the target tissue and dosing regimen, these compounds act primarily through two distinct mechanisms:

-

Neuropharmacological Axis (5-HT3 Receptor Modulation): Analogous to the well-characterized 1-(3-chlorophenyl)biguanide (mCPBG), the addition of a substituted phenyl ring to the biguanide backbone confers high-affinity agonism at 5-HT3 receptors, making it a critical tool for studying serotonergic neurotransmission and neurobehavioral phenotypes .

-

Metabolic Axis (AMPK Activation): Like classical aliphatic biguanides (e.g., metformin, phenformin), 3C2M-PBD induces mild, transient inhibition of mitochondrial Complex I. This inhibition alters the cellular AMP:ATP ratio, subsequently triggering the activation of AMP-activated protein kinase (AMPK) via the upstream kinase LKB1, driving a metabolic shift from ATP consumption to ATP generation .

Because 3C2M-PBD bridges neuropharmacology and metabolic regulation, achieving reproducible in vivo data requires strict adherence to optimized formulation protocols that account for the compound's unique physicochemical profile.

Physicochemical Profiling & Formulation Rationale

The successful administration of 3C2M-PBD in rodent models hinges on understanding its extreme basicity and altered lipophilicity. Ion transfer voltammetry studies on biguanide derivatives demonstrate that they possess exceptionally high pKa values, meaning they exist almost exclusively (>99.9%) as monocations at physiological pH .

This permanent positive charge restricts passive lipid bilayer diffusion. Consequently, the biodistribution of 3C2M-PBD relies heavily on Organic Cation Transporters (OCT1, OCT2) and Multidrug and Toxin Extrusion proteins (MATE1) . However, the inclusion of the 3-chloro-2-methylphenyl moiety significantly increases the compound's LogP compared to metformin, enhancing its ability to penetrate the blood-brain barrier (BBB) for CNS-targeted studies.

Quantitative Physicochemical Summary

| Parameter | Value | Formulation & Pharmacological Implication |

| Chemical Class | Substituted Phenylbiguanide | Requires acidic counter-ion (e.g., HCl) for aqueous solubility. |

| pKa (Guanidino group) | > 11.0 | Exists as a stable monocation at pH 7.4; resists rapid hepatic metabolism. |

| LogP (Estimated) | 1.8 - 2.2 | Enhanced lipophilicity vs. aliphatic biguanides; requires surfactants for high-dose oral suspensions. |

| Primary Transporters | OCT1, OCT2, MATE1 | Dictates intestinal absorption, hepatic uptake, and renal clearance. |

| Aqueous Solubility (Base) | < 1 mg/mL | Free base is poorly soluble; salt formation is mandatory for IV/IP routes. |

Mechanistic Pathway Visualization

To contextualize the downstream effects of your formulation, the following diagram illustrates the dual mechanistic pathways activated by 3C2M-PBD once systemic circulation is achieved.

Fig 1. Dual mechanistic pathways of 3C2M-PBD targeting 5-HT3 receptors and AMPK activation.

Experimental Formulation Methodologies

The following protocols are designed as self-validating systems. Causality is embedded in each step to ensure researchers understand why a specific action is taken, reducing batch-to-batch variability.

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Formulation (2 mg/mL)

Objective: Create a sterile, isotonic, true solution for rapid systemic exposure. Causality: IV/IP administration requires a completely dissolved API to prevent micro-embolisms (IV) or localized tissue necrosis (IP). Because the free base of 3C2M-PBD is poorly soluble, we utilize in situ salt formation if the commercial API is not already supplied as a hydrochloride salt.

Reagents:

-

3C2M-PBD (Free base or HCl salt)

-

0.9% Sterile Saline (Isotonic vehicle)

-

0.1 N HCl and 0.1 N NaOH (For pH adjustment)

Step-by-Step Procedure:

-

Weighing: Accurately weigh 20 mg of 3C2M-PBD into a sterile glass vial.

-

Solubilization (Salt Formation):

-

If using HCl salt: Add 9.5 mL of 0.9% sterile saline directly. Vortex for 60 seconds.

-

If using Free Base: Add 100 µL of 0.1 N HCl to the powder. Vortex until completely dissolved (the protonation of the guanidino group forces the molecule into the aqueous phase). Add 9.4 mL of 0.9% saline.

-

-

pH Titration & Validation: Measure the pH. Using 0.1 N NaOH, carefully back-titrate the solution to a pH of 7.2 – 7.4. Self-Validation Check: Shine a laser pointer through the vial. The absence of a Tyndall effect (light scattering) confirms a true solution rather than a micro-suspension.

-

Volume Adjustment: QS to exactly 10.0 mL with 0.9% saline.

-

Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, endotoxin-free dosing vial.

Protocol B: Per Os (PO) Oral Gavage Formulation (10 mg/mL)

Objective: Create a homogeneous, kinetically stable suspension for high-dose metabolic studies. Causality: High oral doses often exceed the solubility limit of the lipophilic 3-chloro-2-methylphenyl moiety in gastric fluids. Using a suspending agent (Methylcellulose) prevents rapid sedimentation, while a surfactant (Tween-80) lowers interfacial tension, ensuring the drug particles are uniformly wetted and delivered accurately to the gastrointestinal OCT transporters.

Reagents:

-

3C2M-PBD (API)

-

0.5% w/v Methylcellulose (MC) in ultra-pure water

-

Tween-80 (Polysorbate 80)

Step-by-Step Procedure:

-

Wetting: Weigh 100 mg of 3C2M-PBD into a mortar or glass vial. Add exactly 10 µL of Tween-80 directly to the powder. Use a glass rod or vortex to create a uniform paste. Causality: Pre-wetting prevents the hydrophobic powder from floating on the surface of the aqueous vehicle.

-

Dispersion: Gradually add 5 mL of the 0.5% MC solution while continuously vortexing or triturating.

-

Homogenization: QS to 10.0 mL with 0.5% MC. Sonicate the vial in a water bath for 5 minutes at room temperature to break up any remaining micro-aggregates.

-

Validation Check: Allow the suspension to sit undisturbed for 15 minutes. A properly formulated MC suspension should show zero visible sedimentation at the bottom of the vial within this timeframe, validating its stability for the duration of a standard dosing session.

In Vivo Administration & Pharmacokinetic Guidelines

When administering 3C2M-PBD to rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats), adhere to the following pharmacokinetic principles based on biguanide class behavior:

-

Dosing Volumes: Do not exceed 10 mL/kg for PO/IP, or 5 mL/kg for IV administration in mice. For a 25g mouse, a 10 mL/kg PO dose of the 10 mg/mL suspension delivers 250 µg of API (10 mg/kg).

-

Targeting the Neuropharmacological Axis (5-HT3): Use the IV or IP route (Protocol A) at lower doses (1 - 5 mg/kg). Peak brain concentrations are typically achieved within 15–30 minutes post-injection due to the enhanced lipophilicity of the substituted phenyl ring, allowing for immediate neurobehavioral observation.

-

Targeting the Metabolic Axis (AMPK): Use the PO route (Protocol B) at higher doses (10 - 50 mg/kg). Because biguanides are not metabolized by the liver and are excreted unchanged in the urine, their half-life is strictly dependent on renal OCT2/MATE1 clearance. Oral administration ensures first-pass exposure to the liver, maximizing hepatic AMPK activation and subsequent gluconeogenic suppression before systemic distribution.

References

-

Kilpatrick, G. J., et al. "1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist." European Journal of Pharmacology, 1990. URL: [Link]

-

Kim, J., et al. "AMPK activators: mechanisms of action and physiological activities." Experimental & Molecular Medicine, 2016. URL:[Link]

-

Trojánek, A., et al. "Extreme Basicity of Biguanide Drugs in Aqueous Solutions: Ion Transfer Voltammetry and DFT Calculations." The Journal of Physical Chemistry A, 2016. URL:[Link]

-

Rena, G., et al. "The Mechanism of Action of Biguanides: New Answers to a Complex Question." International Journal of Molecular Sciences, 2022. URL:[Link]

Technical Support Center: Optimizing HPLC Retention for N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide Analysis

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide .

Nomenclature Note: "Imidodicarbonimidic diamide" is the IUPAC designation for a biguanide . Therefore, your analyte is a substituted phenylbiguanide. Understanding the physicochemical properties of this biguanide moiety is the absolute foundation of successful chromatographic method development.

Part 1: Core Principles (The "Why")

Before troubleshooting, we must establish the causality behind the chromatographic behavior of biguanides.

-

Extreme Basicity: The biguanide functional group is highly polar and extremely basic. The pKa of the biguanide moiety in phenylbiguanides is approximately 10.76[1],[2].

-

Protonation State: At standard HPLC mobile phase pH ranges (pH 2.0 – 7.0), the molecule is heavily protonated, existing almost entirely as a cation.

-

Stationary Phase Repulsion: Because it is a highly polar cation, it repels the hydrophobic alkyl chains of a standard Reversed-Phase (RP) C18 column, leading to elution in the void volume. Furthermore, the positively charged biguanide interacts strongly with negatively charged residual silanols on the silica support, causing severe peak tailing.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my compound eluting in the void volume on a standard C18 column? A: Standard C18 columns rely on hydrophobic partitioning. Your analyte is a highly polar cation at neutral/acidic pH, meaning it has virtually no affinity for the hydrophobic C18 phase. To force retention, you must either neutralize the charge (using a high-pH mobile phase > pH 11.5 on a hybrid-silica column) or mask the charge using an anionic ion-pairing reagent (like Sodium Dodecyl Sulfate or Hexanesulfonate)[3].

Q2: I added an ion-pairing reagent, but my peak is severely tailing ( As>2.0 ). How do I fix this? A: Peak tailing in biguanides is almost always caused by secondary electrostatic interactions with unreacted silanols on the silica backbone.

-

Solution 1: Ensure your mobile phase is adequately buffered (e.g., 10–20 mM Sodium Phosphate) to maintain a consistent pH and ionic strength.

-

Solution 2: Switch to a heavily end-capped column or a column with an embedded polar group (e.g., Waters SymmetryShield) to shield the silanols.

Q3: I need to couple this method with Mass Spectrometry (LC-MS). Can I use ion-pairing? A: No. Traditional ion-pairing agents like SDS or hexanesulfonate are non-volatile. They will precipitate in the MS source, causing severe ion suppression and instrument contamination. For LC-MS compatibility, you must abandon Reversed-Phase and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using volatile buffers like ammonium formate[4],.

Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed with sample analysis until the System Suitability criteria are met.

Protocol A: Ion-Pairing RP-HPLC (For UV/DAD Detection)

This method utilizes an anionic surfactant to form a neutral, hydrophobic complex with the cationic biguanide, allowing it to retain on a C18 column[3].

-

Mobile Phase Preparation:

-

Prepare a 10 mM Sodium Phosphate buffer. Adjust the pH to 6.0 using dilute phosphoric acid or sodium hydroxide.

-

Add 0.3% (w/v) Sodium Dodecyl Sulfate (SDS) or 5 mM Sodium Hexanesulfonate to the buffer.

-

Mix the aqueous buffer with HPLC-grade Acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.22 µm membrane.

-

-

Column Equilibration (Critical Step):

-

Install a standard C18 column (e.g., 250 x 4.6 mm, 5 µm, fully end-capped).

-

Causality Check: Ion-pairing agents must dynamically coat the stationary phase. Flush the column with at least 30 column volumes of mobile phase before the first injection to ensure a stable baseline and reproducible retention times.

-

-

System Suitability & Validation Check:

-

Inject a 10 µg/mL standard.

-

Pass Criteria: Retention factor ( k′ ) must be ≥2.0 . Peak asymmetry ( As ) must be ≤1.5 . %RSD of retention time over 5 injections must be <1.0% .

-

Protocol B: HILIC-MS Compatible Method (For LC-MS/MS)

HILIC retains polar compounds by partitioning them into a water-rich layer immobilized on a polar stationary phase.

-

Mobile Phase Preparation:

-

Solvent A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with formic acid[4].

-

Solvent B: 100% LC-MS grade Acetonitrile.

-

Run isocratically at 15% A / 85% B. (Note: HILIC requires a minimum of 3-5% aqueous to maintain the hydration layer).

-

-

Sample Diluent Preparation:

-

Critical Error Avoidance: Never inject HILIC samples dissolved in 100% water. This disrupts the stationary phase water layer and causes peak splitting. Dilute your samples in at least 75% Acetonitrile.

-

-

System Suitability & Validation Check:

-

Install a bare silica or Amide HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Pass Criteria: Signal-to-Noise (S/N) ratio >100 for the target MS transition. Peak shape must be sharp (width at half-height <0.1 min).

-

Part 4: Data Visualization

The following table summarizes the expected chromatographic parameters when applying different methodologies to N-(3-chloro-2-methylphenyl)biguanide.

| Method Modality | Column Chemistry | Mobile Phase System | Expected Retention Factor ( k′ ) | Peak Asymmetry ( As ) | LC-MS Compatibility |

| Standard RP-HPLC | Standard C18 | Water/ACN (0.1% Formic Acid) | <0.5 (Void Elution) | >2.5 (Severe Tailing) | Yes |

| Ion-Pairing RP-HPLC | End-capped C18 | Phosphate Buffer pH 6.0 + 0.3% SDS / ACN | 3.0−5.0 | 1.0−1.3 (Excellent) | No (Ion Suppression) |

| High-pH RP-HPLC | Hybrid Silica C18 | 10 mM Ammonium Bicarbonate pH 11.0 / ACN | 2.0−4.0 | 1.2−1.5 (Good) | Yes |

| HILIC | Bare Silica / Amide | 85% ACN / 15% Ammonium Formate pH 3.5 | 4.0−6.0 | 1.0−1.2 (Excellent) | Yes (Optimal) |

Part 5: Mechanistic Workflow

Use the following decision tree to select the appropriate chromatographic strategy based on your laboratory's detection capabilities.

Caption: Workflow for optimizing HPLC retention of polar biguanide compounds.

Sources

- 1. Phenyl Biguanide [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 4. Development and validation of a new analytical HPLC method for simultaneous determination of the antidiabetic drugs, metformin and gliclazide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Comparison Guide: N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide vs. Metformin

Executive Summary & Structural Rationale

As drug development pivots toward optimizing the pharmacokinetic profiles of established metabolic modulators, the biguanide class remains a focal point of structural innovation. Metformin (N,N-dimethylimidodicarbonimidic diamide) is the gold-standard first-line therapy for Type 2 Diabetes[1]. However, its extreme hydrophilicity restricts its cellular penetrance, necessitating millimolar dosing and strict reliance on active transport mechanisms.

In contrast, N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide represents a highly lipophilic aryl-biguanide derivative. By substituting the aliphatic dimethyl groups with a halogenated, methylated phenyl ring, the molecule's partition coefficient (LogP) is drastically shifted. This guide provides a rigorous, objective comparison of how this structural modification alters target engagement, bypasses transporter bottlenecks, and amplifies mitochondrial efficacy.

Mechanistic Divergence: Transporter Dependence vs. Passive Diffusion

The primary molecular target for both compounds is Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)[2]. Inhibition of this complex disrupts the electron transport chain, lowering ATP production and elevating the AMP/ATP ratio, which subsequently activates the cellular energy sensor, AMP-activated protein kinase (AMPK)[3].

The divergence lies entirely in cellular pharmacokinetics:

-

Metformin: Due to its low LogP, metformin cannot passively diffuse across the lipid bilayer. It is entirely dependent on Organic Cation Transporters (OCT1 in the liver, OCT2 in the kidneys) to enter the cytosol, and its accumulation in the hydrophobic core of the inner mitochondrial membrane is slow and inefficient[4].

-

Aryl-Biguanide: The 3-chloro-2-methylphenyl substitution endows the molecule with sufficient lipophilicity to passively diffuse across both the plasma and mitochondrial membranes[2]. This rapid partitioning allows it to reach the Complex I binding site at concentrations orders of magnitude lower than metformin.

Mechanistic divergence of hydrophilic vs. lipophilic biguanides in AMPK activation.

Comparative Efficacy & Pharmacodynamics

The structural shift from an aliphatic to an aryl biguanide fundamentally alters the quantitative efficacy profile. The data below synthesizes the expected pharmacodynamic shifts based on established structure-activity relationships of lipophilic biguanides[4].

| Property | Metformin | N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide |

| Structure Type | Aliphatic Biguanide | Aryl Biguanide |

| LogP (Lipophilicity) | -1.43 (Highly Hydrophilic) | ~2.10 (Highly Lipophilic) |

| Cellular Uptake Mechanism | OCT1/OCT2 Dependent | Passive Membrane Diffusion |

| Complex I IC50 (Intact Cells) | ~15 - 20 mM | ~10 - 50 µM |

| AMPK Activation Threshold | > 1 mM | > 5 µM |

| Primary Clearance | Renal (Excreted Unchanged) | Hepatic (CYP450-mediated hydroxylation) |

Experimental Validation: Self-Validating Protocols

To objectively prove that the increased potency of the aryl-biguanide is due to membrane permeability rather than a novel binding mechanism, we must employ self-validating experimental systems.

Protocol 1: Mitochondrial Respiration Profiling (Seahorse XFe96)

Objective: Isolate and quantify the intrinsic affinity of the biguanides for Mitochondrial Complex I. Causality of Design: Metformin's cellular IC50 is artificially inflated by its poor plasma membrane permeability. To objectively compare intrinsic target affinity without the confounding variable of OCT1 expression, we utilize digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial inner membrane intact.

Step-by-Step Methodology:

-

Cell Seeding & Permeabilization: Seed primary hepatocytes in a 96-well XF plate. Inject digitonin (25 µg/mL) to permeabilize the plasma membrane.

-

Substrate Provision: Provide pyruvate and malate to directly fuel Complex I.

-

Compound Injection: Inject Metformin (0.1 - 50 mM) or N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide (0.1 - 50 µM).

-

Target Validation (Negative Control): Run a parallel plate using cells expressing yeast NDI1. Because NDI1 is a single-subunit NADH dehydrogenase that bypasses mammalian Complex I and lacks the biguanide binding site, any oxygen consumption rate (OCR) drop in these cells would indicate off-target toxicity rather than specific Complex I inhibition[1].

-

Pathway Validation (Positive Control): Inject Rotenone (1 µM), a known irreversible Complex I inhibitor. The OCR should drop to identical floor levels as the highest biguanide dose, confirming the specific site of electron transport chain collapse.

Self-validating workflow for isolating intrinsic mitochondrial Complex I affinity.

Protocol 2: AMPK/ACC Phosphorylation Cascade (Immunoblotting)

Objective: Verify that mitochondrial stress successfully translates to the canonical AMPK metabolic signaling axis. Causality of Design: While Complex I inhibition lowers ATP, we must prove this activates the energy-sensing kinase AMPK. We measure not just p-AMPK (Thr172), but also p-ACC (Ser79). Acetyl-CoA Carboxylase (ACC) is the direct downstream substrate of AMPK; measuring it confirms functional kinase activity rather than just transient phosphorylation status.

Step-by-Step Methodology:

-

Treatment: Incubate intact hepatocytes with the respective IC50 concentrations of each biguanide for 4 hours.

-

Inhibitor Control: Pre-treat a parallel cohort with Compound C (Dorsomorphin, 10 µM) for 1 hour prior to biguanide exposure.

-

Readout: Lyse cells, extract protein, and perform Western blotting for p-AMPK, total AMPK, p-ACC, and total ACC.

-

Validation Logic: If the aryl-biguanide induces p-ACC, but this effect is completely abolished in the Compound C cohort, it definitively proves that the downstream metabolic effects are strictly AMPK-dependent, ruling out off-target kinase activation[3].

Safety & Translational Considerations

While the enhanced potency of N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide is highly attractive for lowering dosage requirements, it carries the historical risk associated with lipophilic biguanides (e.g., phenformin). Passive mitochondrial accumulation can lead to an uncoupling of glycolysis and oxidative phosphorylation so severe that it triggers fatal lactic acidosis[2]. Metformin's reliance on active transport acts as a natural pharmacokinetic brake, preventing uncontrolled mitochondrial saturation. Therefore, any translational development of this aryl-biguanide must strictly define its therapeutic index and evaluate its hepatic clearance via CYP450 pathways, as it will not be excreted unchanged like metformin.

References

- Bridges, H. R., et al. (2016). The Mechanism of Action of Biguanides: New Answers to a Complex Question. MDPI International Journal of Molecular Sciences.

- Wheaton, W. W., et al. (2014). Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis. eLife.

- Foretz, M., et al. (2010). An energetic tale of AMPK-independent effects of metformin. Journal of Clinical Investigation.

- Pyka, A., et al. (2021). A Comparative Study of the Lipophilicity of Metformin and Phenformin. Molecules.

Sources

A Comparative Guide to the Reproducibility of N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide Synthesis Protocols

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides an in-depth comparative analysis of synthetic protocols for N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide, a biguanide derivative structurally analogous to the antimalarial drug Chlorproguanil.[1][2][3] Biguanide synthesis is often challenged by harsh reaction conditions and difficult purifications.[4][5] This document evaluates three primary synthetic methodologies: a traditional thermal condensation, a copper (II)-catalyzed approach, and a modern microwave-assisted synthesis. Each protocol is assessed for reproducibility, yield, purity, and scalability. Our analysis indicates that while the classical approach is foundational, metal-catalyzed and microwave-assisted methods offer significant advantages in terms of reaction control, efficiency, and milder conditions, thereby enhancing reproducibility. This guide presents detailed experimental procedures, a quantitative comparison of outcomes, and discusses the critical parameters that govern the success and reproducibility of the synthesis.

Introduction: The Significance of Substituted Biguanides

N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide belongs to the biguanide class of compounds, a chemical family of significant interest in medicinal chemistry.[4][6] Biguanides are cornerstone pharmacophores in drugs like Metformin (an antidiabetic agent) and Proguanil (an antimalarial).[7][8] The antimalarial activity of biguanides like Proguanil stems from their metabolic conversion to a cyclic triazine metabolite, which inhibits the parasitic enzyme dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and parasite replication.[1][2][9][10]

The target molecule of this guide is a close analog of the known antimalarial drug Chlorproguanil, with the distinction of a 3-chloro-2-methylphenyl group instead of a 3,4-dichlorophenyl group. This structural similarity suggests its potential as an antimalarial candidate, making the development of reliable and reproducible synthesis protocols a critical endeavor for researchers in drug discovery.

General Synthetic Pathways to the Biguanide Core

The construction of the biguanide framework can be achieved through several distinct chemical pathways. The choice of pathway depends on the availability of starting materials and the desired substitution pattern on the final molecule. The most common strategies involve the addition of an amine nucleophile to an electrophilic cyanoguanidine or dicyanamide precursor.[4][6]

Caption: Generalized synthetic pathways to the biguanide core structure.

Comparative Analysis of Synthesis Protocols

This section details three distinct protocols for the synthesis of N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide, adapted from established methods for analogous antimalarial biguanides.[9][13][14]

Protocol A: Classical Thermal Condensation

This approach is the most traditional method, involving the direct condensation of an amine hydrochloride salt with a cyanoguanidine derivative at high temperatures.[4][7] The acidic conditions are necessary to protonate the cyanoguanidine, making it more susceptible to nucleophilic attack by the amine.

Experimental Protocol:

-

Salt Formation: To a solution of 3-chloro-2-methylaniline (1.0 eq) in isopropanol, add concentrated hydrochloric acid (1.1 eq) dropwise while stirring at 0 °C. The resulting hydrochloride salt may precipitate.

-

Condensation: Add sodium dicyanamide (1.1 eq) to the suspension.

-

Heating: Heat the reaction mixture to reflux (approx. 82 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with cold isopropanol followed by diethyl ether.

-

Purification: The crude product is often contaminated with unreacted starting materials and side products like melamine derivatives. Recrystallization from an ethanol/water mixture or purification via column chromatography on silica gel (using a polar eluent system like DCM/Methanol with triethylamine) may be required.

Causality and Reproducibility Insights:

-

Expertise & Experience: The primary challenge of this method is the high temperature, which can lead to the formation of undesired, highly stable triazine byproducts.[11] Reproducibility can be poor if the temperature is not strictly controlled or if reaction times are excessively long. The reaction is essentially a "fusion" or high-temperature solution method that can be difficult to scale.[4]

-

Trustworthiness: This protocol's self-validation relies on rigorous post-synthesis purification and characterization. The presence of multiple basic nitrogen atoms makes the product highly polar, complicating chromatographic purification. Purity should be confirmed by HPLC.[15]

Protocol B: Copper(II)-Catalyzed Synthesis

The use of a copper(II) salt catalyst provides a milder and often more efficient route to biguanides.[2][4] The copper ion is believed to act as a Lewis acid, coordinating to the nitrile group of the cyanoguanidine, which significantly enhances its electrophilicity and facilitates the addition of the amine at lower temperatures.[13]

Experimental Protocol:

-

Complex Formation: In a round-bottom flask, stir p-chlorophenyl cyanoguanidine (1.0 eq) in a mixture of methanol and water. Add copper (II) sulfate pentahydrate (0.3-0.5 eq).

-

Amine Addition: Add an excess of isopropylamine (e.g., 3-chloro-2-methylaniline for the target molecule) (3.0 eq) to the stirring solution.

-

Heating: Gently reflux the reaction mixture for 3-6 hours. The reaction progress can be monitored by TLC for the disappearance of the cyanoguanidine starting material.[9]

-

Workup: After cooling, add aqueous hydrochloric acid to dissolve the copper complex.

-

Copper Removal: Add an aqueous solution of sodium sulfide to precipitate copper sulfide (a black solid). Filter off the copper sulfide.

-

Isolation: Cool the filtrate and basify with an ammonia solution or sodium hydroxide to precipitate the free biguanide base. Filter the solid, wash with water, and dry. The product can be converted to its hydrochloride salt if desired.[13]

Causality and Reproducibility Insights:

-

Expertise & Experience: This method offers improved reproducibility over the thermal approach due to lower reaction temperatures and shorter reaction times, which minimizes byproduct formation. The key challenge lies in the complete removal of the copper catalyst during workup, as residual copper can interfere with downstream applications and biological testing. The filtration of the fine copper sulfide precipitate can be tedious and is a critical step for obtaining a pure product.[9][13]

-

Trustworthiness: The protocol's success is validated by the complete removal of copper (verified by techniques like atomic absorption spectroscopy if necessary) and the purity of the final product as determined by HPLC and NMR.

Protocol C: Microwave-Assisted Synthesis